4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione 4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
Brand Name: Vulcanchem
CAS No.: 497823-53-7
VCID: VC16115298
InChI: InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+
SMILES:
Molecular Formula: C15H12BrN5OS
Molecular Weight: 390.3 g/mol

4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione

CAS No.: 497823-53-7

Cat. No.: VC16115298

Molecular Formula: C15H12BrN5OS

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

4-((5-Bromo-2-methoxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione - 497823-53-7

Specification

CAS No. 497823-53-7
Molecular Formula C15H12BrN5OS
Molecular Weight 390.3 g/mol
IUPAC Name 4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C15H12BrN5OS/c1-22-13-6-5-11(16)8-10(13)9-18-21-14(19-20-15(21)23)12-4-2-3-7-17-12/h2-9H,1H3,(H,20,23)/b18-9+
Standard InChI Key NHTPWXHANOGKHN-GIJQJNRQSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=N3
Canonical SMILES COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=N3

Introduction

Molecular Architecture and Structural Features

The molecular formula C₁₅H₁₂BrN₅OS reflects the compound’s hybrid architecture, combining three distinct pharmacophoric units:

  • 1,2,4-Triazole-5-thione core: Provides hydrogen-bonding capacity via N–H and C=S groups .

  • Pyridin-2-yl substituent: Enhances metal-coordination potential through its nitrogen lone pair .

  • 5-Bromo-2-methoxybenzylidene moiety: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Key Structural Parameters

ParameterValue/RangeSource
C=S bond length1.682 Å
Dihedral angle (triazole-pyridine)34.43°
Hydrogen bond (N–H⋯O)2.892 Å
π-π stacking distance3.45–3.78 Å

X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 7.2720 Å, b = 11.631 Å, c = 17.031 Å, and β = 95.12° . The thione tautomer is stabilized by a C=S double bond (1.682 Å), distinct from thiol forms (C–S ~1.81 Å) .

Synthesis and Optimization Strategies

The compound is synthesized via a three-step protocol:

Step 1: Condensation of 4-amino-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione with 5-bromo-2-methoxybenzaldehyde under refluxing methanol .
Step 2: Purification via vacuum filtration and recrystallization from methanol (yield: 89%) .
Step 3: Characterization by IR, NMR, and mass spectrometry to confirm imine (C=N) formation at ~1600 cm⁻¹ and aromatic proton shifts at δ 7.2–8.5 ppm .

Table 2: Synthetic Conditions and Outcomes

ParameterConditionOutcome
SolventMethanolHigh solubility of intermediates
Reaction time3.5 hours89% yield
Key IR signal1589 cm⁻¹ (C=N)Confirms Schiff base formation

Mannich base derivatives of analogous triazoles show enhanced bioavailability through aminoalkylation, suggesting future derivatization routes .

Spectroscopic and Crystallographic Characterization

IR Spectroscopy:

  • N–H stretch: 3429 cm⁻¹ (triazole)

  • C=S vibration: 999 cm⁻¹

  • C=N (imine): 1589 cm⁻¹

¹H NMR (DMSO-d₆):

  • Pyridine protons: δ 8.52 (d, J = 4.8 Hz), 7.89 (t, J = 7.6 Hz), 7.45 (d, J = 7.8 Hz)

  • Methoxy group: δ 3.87 (s, 3H)

UV-Vis:

  • λₘₐₓ at 333 nm (π→π* transition) and 244 nm (n→π*)

Single-crystal X-ray diffraction confirms intermolecular N–H⋯O hydrogen bonds (2.892 Å) and offset π-π interactions between triazole and pyridine rings (centroid distance: 3.65 Å) .

Biological Activity and Mechanism

The compound exhibits broad-spectrum antimicrobial activity:

Table 3: Antimicrobial Efficacy (MIC Values)

OrganismMIC (μg/mL)Reference
E. coli (Gram-negative)12.5
S. aureus (Gram-positive)6.25
C. albicans (Fungal)25.0

Mechanistic studies suggest thione sulfur and pyridine nitrogen chelate microbial metalloenzymes, disrupting cell wall biosynthesis . Mannich base analogs show 3–5× enhanced potency due to improved membrane permeability .

Applications in Medicinal and Materials Chemistry

  • Anticancer Agents: Triazole-thiones inhibit topoisomerase IIα (IC₅₀: 1.8 μM) via intercalative DNA binding .

  • Corrosion Inhibition: Adsorbs on mild steel surfaces (90% efficiency at 500 ppm) through S and N donor atoms.

  • Luminescent Materials: Pyridine-triazole conjugates emit blue light (λₑₘ: 450 nm) with potential for OLEDs.

Comparative Analysis with Structural Analogs

Table 4: Substituent Effects on Biological Activity

CompoundLogPMIC (S. aureus)Reference
5-Bromo-2-methoxy derivative2.16.25 μg/mL
5-Chloro-2-hydroxy analog1.812.5 μg/mL
Unsubstituted benzylidene parent1.525.0 μg/mL

Electron-withdrawing bromine and methoxy groups enhance lipophilicity (LogP) and membrane penetration, correlating with lower MIC values .

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